3-amino-2-methyl-N-propan-2-ylbenzamide
Description
3-Amino-2-methyl-N-propan-2-ylbenzamide is a substituted benzamide derivative featuring an amino group at the 3-position, a methyl group at the 2-position of the benzene ring, and an isopropyl (propan-2-yl) substituent on the amide nitrogen.
Properties
IUPAC Name |
3-amino-2-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUAZKWSQKTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : Contains a hydroxyl group and a dimethyl-substituted ethyl chain on the amide nitrogen, with a methyl group at the 3-position of the benzene ring.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Ester amidation methods yielded poor results (<5% yield), whereas acyl chloride routes were more efficient .
- Applications: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in 3-amino-2-methyl-N-propan-2-ylbenzamide due to the lack of a hydroxyl group .
2-(N-Allylsulfamoyl)-N-propylbenzamide
- Structural Features : Features a sulfamoyl group and allyl substituent on the benzene ring, with a propyl chain on the amide nitrogen.
- Synthesis : Synthesized via multistep reactions involving sulfonylation and amidation. Characterized by X-ray diffraction and DFT calculations .
- Properties : The sulfamoyl group enhances hydrogen-bonding interactions and polar surface area, contrasting with the lipophilic isopropyl group in the target compound .
4-Amino-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide
- Structural Features: Positional isomer of the target compound, with amino and methyl groups at the 4- and 3-positions, respectively.
- Physicochemical Properties: Molecular formula C₁₈H₂₂N₂O (molar mass 282.38 g/mol). The altered substitution pattern may reduce steric hindrance compared to the 3-amino-2-methyl derivative .
4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide
- Structural Features : Incorporates a hydrazine moiety on the benzene ring.
Data Table: Key Comparisons
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